Pyrazolo(5,1-a)isoquinoline, 2-phenyl-
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Overview
Description
Pyrazolo(5,1-a)isoquinoline, 2-phenyl- is a heterocyclic compound that combines the structural features of both pyrazole and isoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo(5,1-a)isoquinoline, 2-phenyl- can be achieved through various methods. One common approach involves the ruthenium(II)-catalyzed annulation of pyrazole derivatives with alkynes in the presence of copper(II) acetate monohydrate and silver hexafluoroantimonate. This reaction proceeds efficiently in water under a nitrogen atmosphere, leading to high yields of the desired product . Another method involves a four-step cascade sequence, including copper(II)-catalyzed regioselective bicyclization, nucleophilic addition of water, aerobic oxidation, and aromatization .
Industrial Production Methods
Industrial production methods for pyrazolo(5,1-a)isoquinoline, 2-phenyl- typically involve large-scale synthesis using similar catalytic processes. The use of homogeneous catalysis and regioselective annulation reactions ensures high efficiency and yield, making these methods suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo(5,1-a)isoquinoline, 2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or isoquinoline rings.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo(5,1-a)isoquinoline derivatives .
Scientific Research Applications
Pyrazolo(5,1-a)isoquinoline, 2-phenyl- has numerous scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of pyrazolo(5,1-a)isoquinoline, 2-phenyl- involves its interaction with specific molecular targets and pathways. For example, as a dopamine D4 receptor antagonist, the compound binds to the receptor and inhibits its activity, leading to potential therapeutic effects in neurological disorders . Similarly, as a CDC25B inhibitor, it interferes with the cell cycle regulation, which can be useful in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(1,5-a)pyridine: Exhibits potent p38 kinase inhibition and antiviral activity against Herpes Simplex Virus.
Pyrazolopyrimidines: Known for their enhanced bioactivity due to the fusion of the pyrazole ring with other heterocycles.
Pyrazolopiperidines: Promising agents for melatonin receptor ligands.
Uniqueness
Pyrazolo(5,1-a)isoquinoline, 2-phenyl- is unique due to its combined structural features of pyrazole and isoquinoline, which confer distinct biological activities and chemical reactivity. Its ability to act as a dopamine D4 receptor antagonist and CDC25B inhibitor sets it apart from other similar compounds .
Properties
CAS No. |
61001-36-3 |
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Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-phenylpyrazolo[5,1-a]isoquinoline |
InChI |
InChI=1S/C17H12N2/c1-2-7-14(8-3-1)16-12-17-15-9-5-4-6-13(15)10-11-19(17)18-16/h1-12H |
InChI Key |
ZGTIYSNDWYHWOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CC4=CC=CC=C4C3=C2 |
Origin of Product |
United States |
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